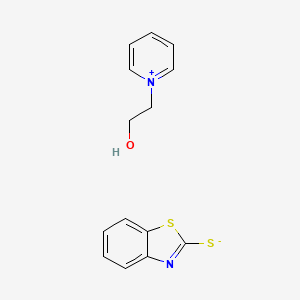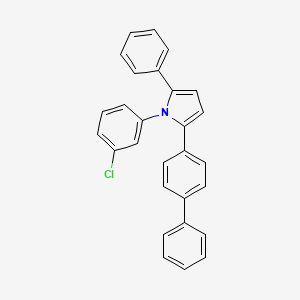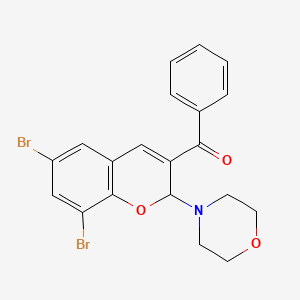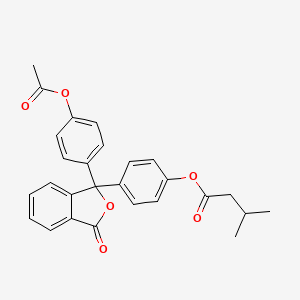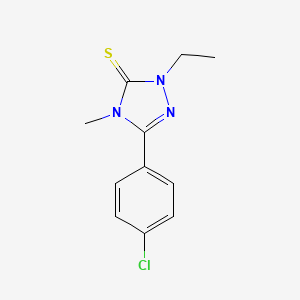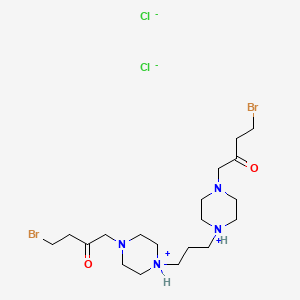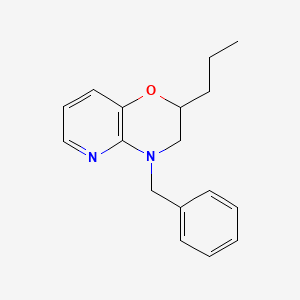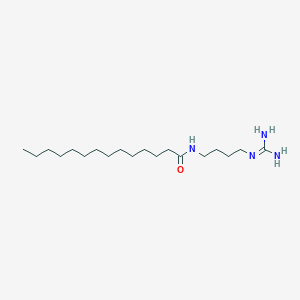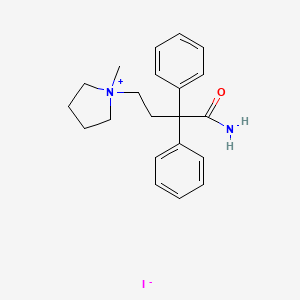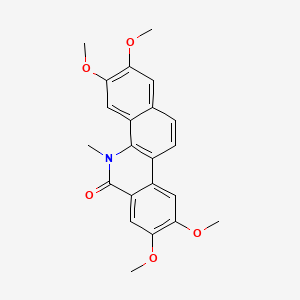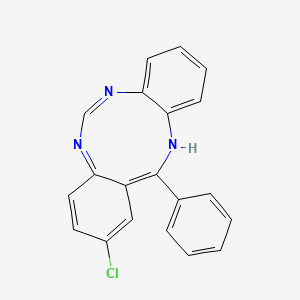
2-Chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine is a heterocyclic compound that belongs to the class of dibenzo triazonines. This compound is characterized by its unique structure, which includes a triazonine ring fused with two benzene rings and a phenyl group. The presence of a chlorine atom at the 2-position adds to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine typically involves the treatment of 5-chloro-2-aminobenzophenone with o-phenylenediamine, sodium acetate, and acetic acid. This reaction yields 2-(acetyl)amino-5-chlorobenzophenone, which is then treated with chloroacetic acid and polyphosphoric acid (PPA) to produce 2-chloro-6-(chloromethyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
2-Chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-6-(chloromethyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine: A closely related compound with similar chemical properties.
2-Chloro-6-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine: Another analog with slight structural variations.
Uniqueness
2-Chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine is unique due to its specific substitution pattern and the presence of a phenyl group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
103686-89-1 |
|---|---|
Molekularformel |
C20H14ClN3 |
Molekulargewicht |
331.8 g/mol |
IUPAC-Name |
2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonine |
InChI |
InChI=1S/C20H14ClN3/c21-15-10-11-17-16(12-15)20(14-6-2-1-3-7-14)24-19-9-5-4-8-18(19)23-13-22-17/h1-13,24H |
InChI-Schlüssel |
JLHZFUUCYPUFCH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NC=NC4=CC=CC=C4N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



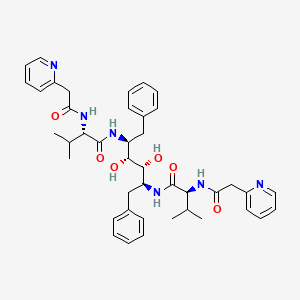
![2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]amino]ethanesulfonate](/img/structure/B12727738.png)
